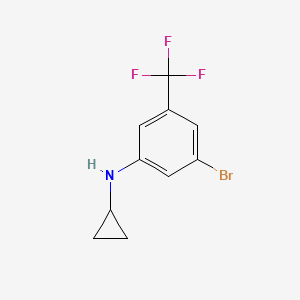

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3N/c11-7-3-6(10(12,13)14)4-9(5-7)15-8-1-2-8/h3-5,8,15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYOMTACZDDAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a halogenated, N-cyclopropyl-substituted aromatic amine. Its structure is characterized by a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an N-cyclopropylamino group. The unique combination of these functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. The N-cyclopropyl moiety is a recognized pharmacophore that can improve potency and metabolic stability.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this specialized compound.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C10H9BrF3N | Based on the chemical structure. |

| Molecular Weight | 280.09 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow to brown liquid or low-melting solid. | Based on the appearance of the parent aniline.[2] |

| Boiling Point | > 223 °C | Expected to be higher than the parent aniline's boiling point of 221-223 °C.[3] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of substituted anilines. |

| Stability | Stable under normal conditions, but may be sensitive to light and air. | General stability of anilines. |

Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton (if not exchanged), and the cyclopropyl protons. The aromatic protons will appear as multiplets in the aromatic region. The cyclopropyl protons will show a complex splitting pattern in the aliphatic region.

-

¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the cyclopropyl carbons will also be present in the aliphatic region.

-

¹⁹F NMR: A single resonance is expected for the -CF₃ group.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and C-F and C-Br stretching are anticipated.

-

Mass Spectrometry: The molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br) are expected.

Synthesis and Reactivity

The synthesis of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline would logically proceed in two main stages: the synthesis of the precursor, 3-bromo-5-(trifluoromethyl)aniline, followed by the N-cyclopropylation of this aniline.

Synthesis of 3-bromo-5-(trifluoromethyl)aniline

A common route to this precursor involves the bromination of 3-(trifluoromethyl)aniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, due to the meta-directing nature of the trifluoromethyl group, direct bromination can lead to a mixture of products. A more controlled synthesis is often employed, potentially involving protection of the amino group followed by directed bromination. A patented method describes a multi-step synthesis starting from 4-bromo-2-trifluoromethylaniline, involving acetylation, nitration, deacetylation, deamination, and reduction to yield 3-bromo-5-(trifluoromethyl)aniline.[4][5]

N-Cyclopropylation of 3-bromo-5-(trifluoromethyl)aniline

Several modern synthetic methods are available for the N-cyclopropylation of anilines. The choice of method often depends on the desired scale, available reagents, and tolerance of other functional groups.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This method allows for the coupling of an aryl halide with an amine. In this case, 3-bromo-5-(trifluoromethyl)aniline would be coupled with cyclopropylamine.

Caption: Buchwald-Hartwig N-cyclopropylation of 3-bromo-5-(trifluoromethyl)aniline.

Experimental Protocol (Generalized):

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide).

-

Add anhydrous toluene, followed by 3-bromo-5-(trifluoromethyl)aniline and cyclopropylamine.

-

Seal the flask and heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

-

The filtrate is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline.

The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.[8]

An alternative method involves a copper-promoted coupling of the aniline with cyclopropylboronic acid.[9][10][11][12] This reaction is often performed under an air atmosphere and can be a more practical alternative to palladium-catalyzed methods.

Experimental Protocol (Generalized):

-

In a reaction vessel, combine 3-bromo-5-(trifluoromethyl)aniline, cyclopropylboronic acid, a copper(II) acetate catalyst, a ligand such as 2,2'-bipyridine, and a base like sodium carbonate.

-

Add a suitable solvent, for example, dichloroethane.

-

The reaction mixture is then heated, typically under an air atmosphere, with vigorous stirring.

-

The reaction progress is monitored by an appropriate analytical technique (TLC or LC-MS).

-

Once the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Reactivity

The reactivity of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is dictated by its functional groups.

-

The Bromine Atom: The C-Br bond is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents at this position.[13]

-

The Amino Group: The nitrogen atom can undergo further reactions such as acylation, alkylation, or sulfonylation. The N-cyclopropyl group is generally stable but can be cleaved under certain oxidative conditions.[3][14]

-

The Aromatic Ring: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution.

Applications in Research and Drug Discovery

Substituted anilines are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[15] The specific combination of substituents in 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline suggests several potential applications.

-

Medicinal Chemistry: The N-cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidation by cytochrome P450 enzymes.[1][16] The trifluoromethyl group can improve a compound's lipophilicity and binding affinity.[17] Therefore, this molecule can serve as a valuable scaffold for the development of new therapeutic agents.[18]

-

Chemical Probes: N-cyclopropylanilines have been utilized as probes to study single-electron transfer processes due to the irreversible ring-opening of the cyclopropyl group upon oxidation.[3][5]

Caption: Structure-Activity Relationship (SAR) insights for the core scaffold.

Safety and Handling

As there is no specific safety data sheet for 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline, precautions should be based on the data for the closely related compound, 3-bromo-5-(trifluoromethyl)aniline.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[19] May cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a synthetically valuable compound with significant potential in drug discovery and materials science. While direct experimental data is limited, its chemical properties and reactivity can be reliably inferred from its constituent functional groups. The presence of a trifluoromethyl group, a bromine atom, and an N-cyclopropyl moiety provides a unique combination of properties that can be exploited for the development of novel molecules with enhanced biological activity and metabolic stability. The synthetic routes outlined in this guide, particularly the Buchwald-Hartwig amination and copper-catalyzed N-cyclopropylation, offer reliable methods for the preparation of this and related compounds, opening avenues for further research and application.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-5-(trifluoromethyl)aniline [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 5. Research Portal [experts.esf.edu]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid [infoscience.epfl.ch]

- 13. benchchem.com [benchchem.com]

- 14. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline CAS number and identifiers

Executive Summary & Chemical Identity

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a specialized, high-value intermediate used primarily in the synthesis of kinase inhibitors and other bioactive small molecules. It serves as a critical "scaffold linker," combining a lipophilic, metabolically stable trifluoromethyl group with a conformationally restricted cyclopropyl amine.

Unlike its parent aniline (CAS 54962-75-3), which is a commodity chemical, the N-cyclopropyl derivative is typically synthesized on-demand due to the chemical challenges associated with installing a strained cyclopropyl ring onto an electron-deficient aniline. This guide details the specific synthetic protocols and strategic utility of this molecule.

Chemical Identifiers & Properties

| Property | Specification |

| IUPAC Name | 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline |

| Molecular Formula | C₁₀H₉BrF₃N |

| Molecular Weight | 280.09 g/mol |

| Parent CAS (Precursor) | 54962-75-3 (3-Amino-5-bromobenzotrifluoride) |

| SMILES | FC(F)(F)c1cc(Br)cc(NC2CC2)c1 |

| Key Functionality | Electrophile: Aryl Bromide (for Suzuki/Buchwald coupling)Nucleophile: Secondary Amine (modulated by EWG) |

| LogP (Predicted) | ~3.8 (High Lipophilicity) |

Strategic Utility in Drug Design

This molecule is a "privileged structure" in medicinal chemistry for three specific reasons:

-

Metabolic Stability (The "Fluorine Effect"): The trifluoromethyl (-CF₃) group at the 5-position blocks metabolic oxidation at that site and increases overall lipophilicity, improving membrane permeability.

-

Conformational Restriction (The "Cyclopropyl Effect"): Unlike linear alkyl chains (e.g., N-ethyl or N-isopropyl), the cyclopropyl group is rigid. This reduces the entropic penalty upon binding to a protein target (such as a kinase ATP pocket) and often improves potency.

-

Orthogonal Reactivity: The molecule contains two distinct reactive handles:

-

The Aryl Bromide allows for selective C-C or C-N bond formation (via Pd-catalysis) to attach the core scaffold.

-

The Secondary Amine is "capped," preventing unwanted side reactions while providing a specific hydrogen-bond donor/acceptor profile.

-

Synthesis Protocol: The Chan-Lam Coupling

Challenge: Direct alkylation of the parent aniline with cyclopropyl bromide is chemically non-viable due to the inability of the cyclopropyl ring to undergo Sɴ2 transition states (ring strain) or Sɴ1 pathways (instability of the cyclopropyl cation). Reductive amination is also difficult due to the instability of cyclopropanone.

Solution: The industry-standard method is the Copper(II)-Promoted Chan-Lam Coupling , which utilizes cyclopropylboronic acid to transfer the cyclopropyl group via an oxidative mechanism.

Detailed Experimental Workflow

Reagents:

-

Substrate: 3-bromo-5-(trifluoromethyl)aniline (1.0 equiv)

-

Coupling Partner: Cyclopropylboronic acid (2.0 equiv)

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)[1]

-

Ligand: 2,2'-Bipyridine (1.0 equiv)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene

-

Oxidant: Atmospheric Oxygen (Open flask or O₂ balloon)

Step-by-Step Protocol:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-(trifluoromethyl)aniline (1.0 eq) in DCE (0.1 M concentration).

-

Reagent Addition: Sequentially add Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), and 2,2'-Bipyridine (1.0 eq). The order is critical to form the active Cu-ligand complex.

-

Activation: Add Na₂CO₃ (2.0 eq).

-

Reaction: Heat the mixture to 70°C under an atmosphere of air (or O₂ balloon). The reaction is oxidative and requires oxygen to regenerate the Cu(II) species if catalytic loading is used, though stoichiometric Cu is recommended for difficult substrates like this electron-deficient aniline.

-

Monitoring: Monitor by LC-MS for the disappearance of the starting aniline (MW 240) and appearance of the product (MW 280). Reaction typically requires 12–24 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the filtrate with water and brine.[1][2] Dry over Na₂SO₄ and concentrate.

-

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Mechanistic Pathway (Chan-Lam Cycle)

The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. The key step is the transmetallation of the cyclopropyl group from Boron to Copper, followed by reductive elimination to form the C-N bond.

Figure 1: Mechanistic workflow for the Chan-Lam coupling synthesis of the target molecule.

Quality Control & Characterization

To ensure the integrity of the synthesized intermediate, the following analytical criteria must be met:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Look for three distinct signals (due to the 1,3,5-substitution pattern).

-

Cyclopropyl Region: Distinct multiplets at δ 0.5–0.8 ppm (4H, CH₂) and a multiplet at δ 2.4–2.6 ppm (1H, CH).

-

Amine Proton: Broad singlet at δ 4.0–4.5 ppm (NH).

-

-

¹⁹F NMR: Single peak at δ -63 ppm (CF₃ group).

-

LC-MS: Mass peak [M+H]⁺ = 280/282 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Downstream Applications (Retrosynthesis)

Once synthesized, 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline serves as the "Left-Hand Side" (LHS) or "Tail" in kinase inhibitor synthesis.

Common Reaction: Suzuki-Miyaura Coupling . The aryl bromide is reacted with a heteroaryl boronic ester (e.g., a Pyridine or Pyrimidine core) to build the full drug scaffold.

Figure 2: Retrosynthetic logic demonstrating the utility of the molecule in convergent drug synthesis.

References

-

Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

-

Lam, P. Y. S., et al. (1998).[3] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856. Link

-

PubChem Compound Summary. (2024). "3-Bromo-5-(trifluoromethyl)aniline (CAS 54962-75-3)."[4][5][6][7][8][9] National Center for Biotechnology Information. Link

Sources

- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-(trifluoromethyl)aniline, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. halochem.com [halochem.com]

- 8. 54962-75-3|3-Bromo-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 9. China 3-bromo-5-(trifluoromethyl)aniline Manufacturer and Supplier | Xinchem [xinchem.com]

An In-Depth Technical Guide to 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline, a fluorinated aromatic amine with significant potential in the fields of medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide synthesizes information on its parent compound, 3-bromo-5-(trifluoromethyl)aniline, and established synthetic methodologies to present a scientifically grounded dossier.

Introduction and Strategic Importance

Substituted anilines are foundational scaffolds in the development of novel pharmaceuticals and functional materials. The strategic introduction of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1] The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The N-cyclopropyl moiety is a known bioisostere for larger alkyl groups and can impart favorable conformational rigidity and metabolic properties.[2] Consequently, 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline represents a valuable, yet underexplored, building block for the synthesis of complex chemical entities.

Physicochemical Properties

Experimentally determined data for 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is not widely available. The following table summarizes its calculated properties based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrF₃N | Calculated |

| Molecular Weight | 280.09 g/mol | Calculated |

| IUPAC Name | 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline | |

| CAS Number | Not available |

Structural Formula

The structural formula of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is presented below.

Sources

Navigating the Synthesis and Handling of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a specialized organic compound with potential applications in pharmaceutical and agrochemical research and development. Its unique trifluoromethyl and cyclopropyl moieties make it an attractive building block for creating novel molecules with specific biological activities. However, the presence of a brominated aromatic amine core necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the available safety data for the closely related precursor, 3-bromo-5-(trifluoromethyl)aniline, and extrapolates best practices for the handling and use of its N-cyclopropyl derivative. As a senior application scientist, the emphasis here is not just on procedural steps but on the scientific rationale behind them to ensure a culture of safety and experimental integrity.

Understanding the Core Hazard Profile: Insights from 3-bromo-5-(trifluoromethyl)aniline

Physicochemical Properties of the Precursor

| Property | Value | Source |

| Molecular Formula | C7H5BrF3N | PubChem[1] |

| Molecular Weight | 240.02 g/mol | PubChem[1] |

| Appearance | Clear yellow liquid | Thermo Fisher Scientific[2] |

| Boiling Point | 221-223 °C | Thermo Fisher Scientific[3] |

| Flash Point | 107 °C (225 °F) | Thermo Fisher Scientific[3] |

| Density | 1.71 g/mL | Thermo Fisher Scientific[3] |

The relatively high boiling point and flash point suggest that the compound is not highly volatile at standard laboratory conditions, but the generation of vapors can occur at elevated temperatures.

Toxicological Profile and Hazard Classification (GHS)

The Globally Harmonized System (GHS) classification for 3-bromo-5-(trifluoromethyl)aniline indicates several key hazards[1][2]:

-

Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

These classifications necessitate stringent control measures to prevent exposure through any route.

Prudent Laboratory Practices: A Risk-Based Approach

The following protocols are designed to mitigate the risks identified for the parent aniline and should be considered the minimum standard when handling 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of vapors and aerosols. The causality is clear: preventing respiratory and systemic exposure is paramount.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE ensemble is mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and accidental contact.

-

Hand Protection: Nitrile or neoprene gloves should be worn. Given the potential for skin irritation, it is advisable to double-glove, especially during procedures with a higher risk of spillage.

-

Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.

The following diagram illustrates the logical flow of PPE selection based on the identified hazards.

Caption: PPE selection based on aniline hazards.

Safe Handling and Storage Protocol

-

Receiving and Unpacking: Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area.

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[4].

-

Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that the reaction is conducted in a system that prevents the release of vapors (e.g., under an inert atmosphere with a bubbler).

-

Waste Disposal: All contaminated materials (gloves, weighing boats, etc.) and excess reagent must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Emergency Procedures: Preparedness and Response

A self-validating safety protocol includes robust emergency procedures.

| Exposure Scenario | Immediate Action | Follow-up |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. | Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. | Seek medical attention if irritation persists.[2] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention.[2] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. | Seek immediate medical attention.[2] |

| Spill | Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area thoroughly. |

The following flowchart outlines the decision-making process in the event of a chemical spill.

Caption: Chemical spill response decision tree.

Conclusion: A Commitment to Scientific Integrity and Safety

While the full toxicological profile of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is yet to be established, a proactive and conservative approach to safety is essential. By understanding the well-documented hazards of its parent compound, 3-bromo-5-(trifluoromethyl)aniline, researchers can implement robust handling protocols that protect themselves, their colleagues, and the integrity of their work. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in the laboratory begin with a foundational commitment to safety.

References

-

PubChem. 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

Pharos. 3-Bromo-5-(trifluoromethyl)aniline. [Link]

Sources

- 1. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 3-Bromo-5-(trifluoromethyl)aniline, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. fishersci.com [fishersci.com]

metabolic stability profile of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

The following technical guide details the metabolic stability profile of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline . This analysis is constructed from first-principles medicinal chemistry, structure-activity relationship (SAR) data of analogous N-cyclopropylanilines, and established biotransformation mechanisms for halogenated aromatics.

Executive Technical Summary

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline presents a distinct metabolic dichotomy. While the highly electron-deficient aromatic core (3-Br, 5-CF3) confers resistance to Phase I ring oxidation, the N-cyclopropylamine moiety acts as a high-risk metabolic "soft spot."

This molecule is classified as a potential Mechanism-Based Inactivator (MBI) of Cytochrome P450 enzymes. The metabolic stability profile is not defined by simple clearance, but by the competition between N-dealkylation (detoxification) and radical-mediated ring scission (bioactivation/suicide inhibition).

Key Stability Metrics (Predicted):

-

Primary Clearance Route: CYP450-mediated N-dealkylation to 3-bromo-5-(trifluoromethyl)aniline.

-

Critical Liability: Irreversible covalent binding to CYP heme/apoprotein (Suicide Inhibition).

-

Phase II Potential: N-glucuronidation (secondary amine) and subsequent N-acetylation of the primary amine metabolite.

Physicochemical Drivers of Metabolism

The metabolic fate of this compound is governed by the electronic interplay between the aniline nitrogen and the electron-withdrawing groups (EWGs) on the ring.

| Feature | Property | Metabolic Implication |

| N-Cyclopropyl | High Strain Energy (~27.5 kcal/mol) | Prone to radical ring opening upon oxidation. The structural alert for MBI. |

| 3-Br / 5-CF3 | Strong Electron Withdrawal ( | Stabilizing Effect: Reduces electron density on the Nitrogen lone pair. This increases the oxidation potential ( |

| Lipophilicity | High LogP (~3.5–4.2 est.) | High affinity for CYP active sites (hydrophobic binding pockets), increasing the probability of metabolism despite electronic deactivation. |

Core Metabolic Pathways

The metabolic profile is dominated by the oxidative processing of the nitrogen atom.

Pathway A: Mechanism-Based Inactivation (Suicide Inhibition)

This is the most critical pathway for drug safety. N-cyclopropylanilines are classic suicide substrates.

-

Step 1 (SET): The CYP450 heme-oxo species (

) abstracts a single electron from the nitrogen lone pair, forming an aminium radical cation . -

Step 2 (Ring Scission): The cyclopropyl ring, unstable in the radical cation state, undergoes rapid homolytic fission.

-

Step 3 (Covalent Binding): The resulting distonic radical or iminium species covalently attacks the heme porphyrin nitrogen, irreversibly inactivating the enzyme.

Pathway B: Oxidative N-Dealkylation (Clearance)

This is the "safe" clearance pathway.

-

Mechanism: Hydrogen Atom Transfer (HAT) at the cyclopropyl

-carbon.[1] -

Intermediate: Formation of a carbinolamine (unstable).

-

Product: Collapse to the primary amine (3-bromo-5-(trifluoromethyl)aniline ) and cyclopropanone hydrate (which degrades to propionic acid).

Pathway C: Phase II Conjugation

-

Direct Glucuronidation: The secondary amine can be directly glucuronidated by UGTs, though steric bulk of the cyclopropyl group may hinder this.

-

Metabolite Conjugation: The primary amine formed in Pathway B is a high-affinity substrate for N-acetyltransferases (NATs) .

Visualization of Metabolic Flux

The following diagram illustrates the competition between bioactivation (toxicity) and clearance.

Caption: Divergent metabolic fates. The red pathway indicates toxicity (MBI), while the green pathway represents safe clearance.

Experimental Assessment Protocols

To validate the stability profile and quantify the MBI risk, the following tiered assay system is required.

Protocol 1: Time-Dependent Inhibition (TDI) Assay

Objective: Determine if the compound permanently inactivates CYP enzymes (IC50 shift).

-

Incubation: Prepare human liver microsomes (HLM) at 1 mg/mL.

-

Pre-incubation: Incubate compound (0.1 – 50 µM) with HLM and NADPH for varying times (0, 10, 20, 30 min).

-

Dilution: Dilute the mixture 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

-

Analysis: Measure the residual activity of the probe substrate via LC-MS/MS.

-

Calculation: Plot % Activity remaining vs. Pre-incubation time. A time-dependent decrease indicates MBI. Calculate

and

Protocol 2: Reactive Metabolite Trapping (GSH/Cyanide)

Objective: Confirm ring opening or reactive iminium formation.

-

Reagents: Supplement the microsomal incubation with Glutathione (GSH) (soft nucleophile) and Potassium Cyanide (KCN) (hard nucleophile).

-

Rationale:

-

GSH Adducts: Indicate quinone-imine formation (unlikely here due to Br/CF3 blocking) or displacement of Br.

-

Cyano Adducts: Cyanide will trap the iminium ion intermediate formed after ring opening/oxidation.

-

-

Detection: Analyze via high-resolution mass spectrometry (HRMS) searching for Neutral Loss of 129 Da (GSH) or +27 Da (CN).

Protocol 3: Metabolic Stability (Intrinsic Clearance)

Objective: Measure

-

System: HLM or Hepatocytes (0.5 million cells/mL).

-

Concentration: 1 µM test compound (to ensure first-order kinetics).

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench: Acetonitrile containing internal standard.

-

Quantification: Monitor the disappearance of the Parent (m/z ~321/323 for Br isotope pattern) and appearance of Primary Amine (m/z ~240/242).

Decision Tree for Lead Optimization

If the compound shows high instability or MBI, use this logic flow for structural modification.

Caption: Strategic modifications to mitigate metabolic liability of the N-cyclopropyl group.

References

-

Hanzlik, R. P., & Tullman, R. H. (1982).[3][4] Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[5][6] Evidence for cation-radical intermediates.[5][7] Journal of the American Chemical Society.[5][6] Link

-

Shaffer, C. L., et al. (2001).[6] Enzymatic N-Dealkylation of an N-Cyclopropylamine: An Unusual Fate for the Cyclopropyl Group.[6] Journal of the American Chemical Society.[5][6] Link

-

Bhat, D., & Sharma, N. (2017).[6] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[5][6] Frontiers in Chemistry.[5][6] Link

-

Guengerich, F. P. (2001).[6][8] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[6] Chemical Research in Toxicology.[6] Link

-

PubChem Compound Summary. 3-Bromo-5-(trifluoromethyl)aniline.[9] National Center for Biotechnology Information. Link

Sources

- 1. Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 3. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis Pathways for Electron-Deficient Trifluoromethyl Anilines: A Technical Guide

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Practical methodologies, mechanistic insights, and safety protocols for synthesizing anilines substituted with trifluoromethyl (-CF3) and other electron-withdrawing groups (EWGs).

Executive Summary: The Electronic Imperative

Electron-deficient trifluoromethyl anilines are cornerstones of modern medicinal chemistry.[1] The -CF3 group acts as a lipophilic bioisostere for chlorine or methyl groups but exerts a profound electronic effect (

However, the synthesis of these cores is non-trivial. The strong electron-withdrawing nature of the ring deactivates electrophilic aromatic substitution precursors and complicates oxidative additions in cross-coupling. This guide delineates three robust pathways to access these scaffolds, prioritized by scalability and substrate availability.

Strategic Pathway Selection

Selecting the optimal route depends heavily on the substitution pattern and the availability of precursors.

Decision Logic for Synthesis

The following decision tree aids in selecting the most robust synthetic strategy based on starting material availability and substrate sensitivity.

Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability and electronic activation.

Method A: Catalytic Hydrogenation of Nitroarenes

Best for: Scale-up, cost-efficiency, and when the nitro-precursor is readily accessible via nitration.

Mechanistic Insight

The reduction of nitro groups on electron-deficient rings is generally faster than on electron-rich rings due to the higher reduction potential of the nitro group. However, the presence of the -CF3 group and potentially other halides requires careful catalyst selection to prevent hydrodehalogenation (loss of Cl/Br/I) during the reduction.

Critical Safety Protocol: Thermal Runaway

Hazard: Accumulation of hydroxylamine intermediates.

On electron-deficient rings, the reduction of the hydroxylamine intermediate (

Validated Protocol: Pd/C Catalyzed Reduction

Target: 2-Amino-5-trifluoromethylbenzonitrile from 2-nitro-5-trifluoromethylbenzonitrile.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: 5% Pd/C (50% wet), 2 mol% loading

-

Solvent: Methanol or Ethanol (avoid chlorinated solvents)

-

Hydrogen source:

gas (balloon or 3-5 bar)

Step-by-Step Workflow:

-

Inerting: Charge reaction vessel with substrate and solvent. Purge with

to remove oxygen (critical to prevent fire when adding Pd/C). -

Catalyst Addition: Add Pd/C carefully as a slurry in the solvent.

-

Hydrogenation: Introduce

. For lab scale, a balloon is sufficient. For scale-up, maintain 3 bar pressure. -

Temperature Control: Stir at ambient temperature (

).-

Note: If the substrate contains sensitive halogens (Cl, Br), add 0.5 equiv of diphenylsulfide or use Pt/C to poison the catalyst against dehalogenation.

-

-

Monitoring: Monitor via HPLC for the disappearance of the nitro peak and the transient hydroxylamine intermediate.

-

Workup: Filter through a Celite pad to remove Pd/C. (Do not let the filter cake dry out; Pd/C is pyrophoric). Concentrate filtrate to yield the aniline.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Rings with strong EWGs (e.g., -CN, -NO2) ortho or para to a leaving group.

Mechanistic Insight

Unlike standard SN2, SNAr proceeds via an addition-elimination pathway involving a Meisenheimer complex .[2][3] The -CF3 group is moderately activating, but often requires a second EWG (like -NO2 or -CN) to facilitate reaction under mild conditions.

-

Leaving Group Order:

. -

Reasoning: The highly electronegative fluorine stabilizes the transition state of the rate-determining addition step (formation of the Meisenheimer complex) via inductive withdrawal, despite being a stronger bond to break [2].

Figure 2: SNAr mechanism highlighting the rate-determining addition step stabilized by electronegative leaving groups.

Validated Protocol: Amination of 4-Fluoro-3-(trifluoromethyl)benzonitrile

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Aqueous Ammonia (28-30%) or Ammonia in Methanol (7N)

-

Solvent: DMSO or NMP (Dipolar aprotic solvents accelerate SNAr)

-

Temperature:

Step-by-Step Workflow:

-

Dissolution: Dissolve the fluoro-substrate in DMSO (concentration ~0.5 M).

-

Reagent Addition: Add excess ammonia (5-10 equiv). Sealed tube is required if using volatile ammonia sources at high heat.

-

Reaction: Heat to

for 4-12 hours.-

Optimization: If conversion is slow, add 1.0 equiv of

to neutralize the generated HF/HCl.

-

-

Quench: Pour the reaction mixture into crushed ice/water. The product usually precipitates as a solid due to the lipophilicity of the CF3 group.

-

Isolation: Filter the solid, wash copiously with water to remove DMSO, and dry.

Method C: Buchwald-Hartwig Cross-Coupling

Best for: Aryl chlorides/bromides lacking sufficient activation for SNAr.

Mechanistic Insight

Electron-deficient aryl halides are generally more reactive in the oxidative addition step (Pd(0)

-

Ligand Choice: Use bulky, electron-rich phosphines (e.g., BrettPhos , Xantphos ) to stabilize the metal center and facilitate reductive elimination [3].

-

Base Choice: Weak bases (

,

Validated Protocol: Coupling of 3-Chloro-5-(trifluoromethyl)pyridine

Reagents:

-

Substrate: 1.0 equiv

-

Amine source: Benzophenone imine (as ammonia surrogate) or primary amine

-

Catalyst:

(1-2 mol%) -

Ligand: Xantphos or BINAP (2-4 mol%)

-

Base:

(2.0 equiv)[4] -

Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

-

Pre-complexation: In a glovebox or under Argon, mix

and Ligand in the solvent and stir for 10 mins to form the active catalyst species. -

Addition: Add the aryl halide, amine, and base.

-

Heating: Heat to

for 12-18 hours. -

Hydrolysis (If using surrogate): If using benzophenone imine, treat the crude mixture with 1N HCl/THF at room temperature for 1 hour to release the primary aniline.

-

Purification: Standard aqueous workup followed by flash chromatography.

Comparison of Methodologies

| Feature | Method A: Hydrogenation | Method B: SNAr | Method C: Buchwald-Hartwig |

| Substrate | Nitro-arene | Aryl Fluoride/Chloride + EWG | Aryl Chloride/Bromide |

| Cost | Low | Low to Medium | High (Pd/Ligands) |

| Scalability | Excellent (Kg to Ton) | Good (Kg) | Moderate (g to Kg) |

| Atom Economy | High | High | Low (Ligand/Base waste) |

| Key Risk | Thermal runaway, H2 pressure | HF generation, high temp | Residual metal, cost |

References

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1][5] Available at: [Link]

-

RSC Publishing. Recent advances in the diverse transformations of trifluoromethyl alkenes. Available at: [Link][6][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. sciforum.net [sciforum.net]

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of Diverse Amines with 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

Abstract

This document provides a comprehensive technical guide for the Buchwald-Hartwig amination using 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline as the aryl bromide coupling partner. The protocol is tailored for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex molecules. We delve into the mechanistic underpinnings of the reaction, provide rationale for the selection of catalysts, ligands, and bases, and offer a robust, step-by-step experimental protocol for coupling with a variety of primary and secondary amines. The presence of an electron-withdrawing trifluoromethyl group and a secondary N-cyclopropyl substituent on the aryl bromide presents specific challenges and opportunities that this guide addresses through field-proven insights and optimization strategies.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where aryl amine moieties are ubiquitous.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for constructing these bonds, offering broad substrate scope, excellent functional group tolerance, and milder conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]

The specific substrate, 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline, is a valuable building block. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the cyclopropyl moiety introduces conformational rigidity. This application note provides a detailed protocol to leverage this building block in the synthesis of diverse and complex molecular architectures.

Mechanistic Rationale and Component Selection

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3][4] The judicious selection of each reaction component is paramount for achieving high yields and purity, especially with an electronically deactivated and sterically distinct substrate.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. The electron-withdrawing CF₃ group on our substrate can accelerate this step.

-

Amine Coordination & Deprotonation: The incoming amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and solvent-dependent.[5][6]

-

Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle. This step is often rate-limiting and is significantly influenced by the choice of ligand.[7]

Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle

Catalyst & Ligand System: The Heart of the Reaction

For electron-deficient aryl bromides, the choice of ligand is the most critical parameter. Bulky, electron-rich biaryl phosphine ligands are required to promote the challenging reductive elimination step.[1][8]

-

Palladium Source: Modern, air-stable palladium pre-catalysts, such as G3 or G4 palladacycles, are highly recommended over generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. Pre-catalysts offer superior reliability, reproducibility, and ease of handling.[9]

-

Recommended Ligands:

-

BrettPhos: An excellent general-purpose ligand for a wide variety of primary and secondary amines, often providing high yields under mild conditions.[3] Its steric bulk facilitates the crucial reductive elimination step.

-

RuPhos: Particularly effective for coupling secondary amines and can be advantageous for sterically hindered substrates.[10]

-

XPhos: A highly versatile and robust ligand, often successful where others fail, particularly with challenging aryl chlorides or deactivated bromides.[11]

-

Base and Solvent Selection

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

-

Lithium bis(trimethylsilyl)amide (LHMDS): Often the base of choice for substrates containing sensitive functional groups. It can act as a "pseudo-protecting group" for acidic protons, preventing unwanted side reactions.[12]

-

Sodium tert-butoxide (NaOtBu): A powerful and commonly used base, particularly effective in non-polar solvents like toluene.[4]

-

Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that can be effective in more polar solvents (e.g., dioxane) and are useful when coupling substrates that are sensitive to strong alkoxide bases.

-

-

Solvent: Anhydrous, aprotic solvents are mandatory to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol provides a general method for coupling 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline with a representative primary amine. Modifications may be necessary for other amine coupling partners.

Reagents and Equipment

| Reagent/Material | Purity | Supplier | Notes |

| 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline | >98% | Commercial | Starting Material |

| Amine Coupling Partner (e.g., morpholine) | >98% | Commercial | Use 1.2 equivalents |

| BrettPhos Pd G3 Pre-catalyst | >98% | Commercial | Use 1-2 mol% |

| BrettPhos Ligand | >98% | Commercial | Use 1.5-3 mol% |

| Lithium bis(trimethylsilyl)amide (LHMDS) | 1.0 M in THF | Commercial | Use 1.5 equivalents |

| Anhydrous Toluene | <50 ppm H₂O | Commercial | Solvent |

| Oven-dried reaction vial with stir bar | - | - | Ensure rigorously dry |

| Nitrogen or Argon gas supply | High Purity | - | For inert atmosphere |

| Standard Glassware for Work-up & Purification | - | - | - |

Step-by-Step Procedure

The following workflow must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent catalyst oxidation.

Caption: Figure 2: Experimental Workflow Diagram

-

Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline (1.0 eq.), BrettPhos Pd G3 pre-catalyst (0.02 eq.), and BrettPhos ligand (0.03 eq.).

-

Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

-

Solvent and Reagent Addition: Through the septum, add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M. Add the amine coupling partner (1.2 eq.) via syringe.

-

Base Addition: Add the LHMDS solution (1.0 M in THF, 1.5 eq.) dropwise while stirring. A color change is often observed.

-

Heating: Place the sealed vial in a preheated heating block or oil bath set to 80-110 °C.

-

Monitoring: Stir the reaction vigorously for 2-24 hours. Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material should be purified by flash column chromatography on silica gel.

Representative Data & Optimization

The following table provides starting conditions for coupling the title compound with various amine classes. Optimization of temperature, base, and catalyst loading may be required to maximize yield.

| Amine Partner | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |

| Morpholine | BrettPhos Pd G3 (2%) | LHMDS (1.5) | Toluene | 100 | 4-8 | >90% |

| Aniline | XPhos Pd G3 (2%) | NaOtBu (1.5) | Toluene | 110 | 12-18 | 75-85% |

| n-Butylamine | BrettPhos Pd G3 (1.5%) | LHMDS (1.5) | Dioxane | 90 | 2-6 | >95% |

| Indole | RuPhos Pd G2 (3%) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 60-70% |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere and use anhydrous solvent.2. Switch to a stronger base (e.g., K₃PO₄ to LHMDS).3. Increase temperature in 10 °C increments. |

| Hydrodehalogenation | Formation of a palladium-hydride species, which reduces the aryl bromide. | 1. Ensure the amine is of high purity.2. Use a different ligand/base combination; Josiphos-type ligands can sometimes suppress this pathway.[10]3. Lower the reaction temperature. |

| Incomplete Reaction | Catalyst deactivation over time. | 1. Increase catalyst/ligand loading.2. Add a second portion of catalyst after 12 hours. |

Conclusion

The Buchwald-Hartwig amination of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a highly efficient and versatile transformation. Success hinges on the careful selection of a modern palladium pre-catalyst system featuring a bulky, electron-rich biaryl phosphine ligand, coupled with a strong, non-nucleophilic base and anhydrous conditions. The protocols and guidelines presented herein provide a robust starting point for researchers to synthesize a wide array of valuable compounds for drug discovery and materials science.

References

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]

-

Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

-

Title: Role of the base in Buchwald-Hartwig amination Source: PubMed, The Journal of Organic Chemistry URL: [Link]

-

Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

-

Title: Buchwald-Hartwig Coupling Source: YouTube URL: [Link]

-

Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate, referencing various journals URL: [Link]

-

Title: Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Source: Organometallics, ACS Publications URL: [Link]

-

Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

-

Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: University Thesis/Dissertation Repository URL: [Link]

-

Title: Chapter 3: Synthetic Methods for Primary Anilines Source: Royal Society of Chemistry Books URL: [Link]

-

Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]

-

Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC, National Center for Biotechnology Information URL: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Functionalization of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

Introduction

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a key building block in contemporary drug discovery and materials science. Its unique trifluoromethyl and cyclopropyl moieties impart desirable physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The strategic placement of the bromine atom provides a versatile handle for a variety of cross-coupling and substitution reactions, enabling the synthesis of diverse compound libraries for screening and optimization.

This comprehensive guide provides detailed application notes and protocols for the functionalization of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline. We will explore key synthetic transformations targeting the aryl bromide, the secondary amine, and the aromatic ring, offering researchers, scientists, and drug development professionals a practical resource for leveraging this valuable synthetic intermediate. The protocols described herein are based on established chemical principles and supported by authoritative literature, with an emphasis on explaining the rationale behind experimental choices to ensure reproducibility and successful implementation.

Molecular Characteristics and Reactivity Overview

The reactivity of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is governed by the electronic and steric interplay of its three key functional groups:

-

Aryl Bromide: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents.

-

N-Cyclopropylamino Group: This secondary amine is a nucleophilic center and can readily undergo reactions like N-acylation. It is also an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

-

Trifluoromethyl Group: As a strong electron-withdrawing group, the CF₃ moiety deactivates the aromatic ring towards electrophilic substitution and influences the regioselectivity of such reactions.

-

Aromatic Ring: The benzene ring itself can be further functionalized via electrophilic aromatic substitution, although the existing substituents dictate the position of the incoming group.

The interplay of these groups allows for a rich and diverse derivatization landscape, which will be explored in the following sections.

Figure 1: Key reactive sites on 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline.

Part 1: C-Br Bond Functionalization via Cross-Coupling Reactions

The carbon-bromine bond is the most versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is tolerant of a wide range of functional groups and is extensively used in the synthesis of biaryl and heteroaryl compounds.[1]

Causality of Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or those generated in situ from a palladium(II) source like Pd(OAc)₂ and a phosphine ligand are commonly used. The choice of ligand is crucial for efficient catalysis.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent reductive elimination.[2]

-

Base: A base is required to activate the organoboron reagent for transmetalation to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is often necessary for the activation of the boronic acid by the base.

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

| Reagent/Parameter | Typical Amount/Condition | Notes |

| Aryl Bromide | 1.0 equiv | 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline |

| Boronic Acid | 1.2 - 1.5 equiv | |

| Palladium Catalyst | 1-5 mol% (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst loading may require optimization. |

| Base | 2.0 - 3.0 equiv (e.g., K₂CO₃, Cs₂CO₃) | |

| Solvent | Dioxane/H₂O (e.g., 4:1 v/v) | Other solvents like toluene or DMF can be used. |

| Temperature | 80 - 110 °C | |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |

Step-by-Step Methodology:

-

To a reaction vessel, add 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., dioxane/water).

-

Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[3] This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines.[4]

Causality of Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. For Buchwald-Hartwig amination, bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Xantphos are often superior, as they facilitate both the oxidative addition and the C-N reductive elimination steps.[5][6]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Figure 3: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

| Reagent/Parameter | Typical Amount/Condition | Notes |

| Aryl Bromide | 1.0 equiv | 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline |

| Amine | 1.1 - 1.5 equiv | |

| Palladium Pre-catalyst | 1-5 mol% (e.g., Pd₂(dba)₃, Pd(OAc)₂) | |

| Ligand | 2-10 mol% (e.g., BrettPhos, Xantphos) | Ligand-to-palladium ratio may need optimization. |

| Base | 1.5 - 2.5 equiv (e.g., NaOtBu, LHMDS) | |

| Solvent | Anhydrous Toluene or Dioxane | |

| Temperature | 80 - 110 °C | |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, add 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline (1.0 equiv), the palladium pre-catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.5 equiv) to a dry reaction vessel.

-

Add the anhydrous solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 equiv).

-

Seal the vessel and heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Part 2: N-H Bond Functionalization

The secondary amine of the N-cyclopropylamino group is a reactive site for the introduction of various functionalities, most commonly through acylation.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that converts the secondary amine into an amide. This is often achieved by reacting the aniline with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.

Causality of Experimental Choices:

-

Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides. The choice depends on the desired reactivity and the stability of the starting materials.

-

Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.

Protocol 3: General Procedure for N-Acylation with an Acid Chloride

| Reagent/Parameter | Typical Amount/Condition | Notes |

| Aniline | 1.0 equiv | 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline |

| Acid Chloride | 1.1 - 1.2 equiv | |

| Base | 1.5 - 2.0 equiv (e.g., Et₃N, Pyridine) | |

| Solvent | Anhydrous DCM or THF | |

| Temperature | 0 °C to Room Temperature | The reaction is often started at a lower temperature. |

| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS. |

Step-by-Step Methodology:

-

Dissolve 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline (1.0 equiv) and the base (1.5-2.0 equiv) in the anhydrous solvent in a reaction flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.1-1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the N-acyl product.

Part 3: Aromatic Ring Functionalization

Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the directing effects of the existing N-cyclopropylamino and trifluoromethyl groups. The N-cyclopropylamino group is an ortho-, para-director and an activating group, while the trifluoromethyl group is a meta-director and a deactivating group. The powerful activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

Halogenation

Introducing an additional halogen atom onto the aromatic ring can provide another handle for further functionalization.

Causality of Experimental Choices:

-

Regioselectivity: Due to the strong directing effect of the amino group, halogenation is expected to occur primarily at the positions ortho and para to it. Steric hindrance from the N-cyclopropyl group may favor substitution at the less hindered para position (position 6).

-

Protecting Group Strategy: Direct halogenation of anilines can sometimes lead to over-reaction or side reactions. Protecting the amino group as an amide (e.g., an acetamide) can moderate its activating effect and improve regioselectivity, often favoring the para-product due to increased steric bulk.

-

Halogenating Agent: Mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often preferred over elemental halogens (Br₂ or Cl₂) for better control of the reaction.[7]

Protocol 4: General Procedure for Electrophilic Bromination

| Reagent/Parameter | Typical Amount/Condition | Notes |

| Aniline Derivative | 1.0 equiv | 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline |

| Brominating Agent | 1.0 - 1.1 equiv (e.g., NBS) | |

| Solvent | DMF or Acetonitrile | |

| Temperature | Room Temperature | |

| Reaction Time | 1 - 6 hours | Monitor by TLC or LC-MS. |

Step-by-Step Methodology:

-

Dissolve 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline (1.0 equiv) in the solvent (e.g., DMF).

-

Add the brominating agent (e.g., NBS, 1.0-1.1 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the halogenated product(s).

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the aromatic ring towards electrophilic attack.[8] Therefore, a protection-acylation-deprotection sequence is necessary.

Causality of Experimental Choices:

-

Protection: The amino group is typically protected as an amide (e.g., by reacting with acetic anhydride) to reduce its basicity and prevent complexation with the Lewis acid catalyst. The resulting amide is still an ortho-, para-director.

-

Acylation: The standard Friedel-Crafts acylation conditions can then be applied to the protected aniline.

-

Deprotection: The protecting group is subsequently removed by acid or base hydrolysis to regenerate the amino group.

Figure 4: Workflow for the Friedel-Crafts acylation of an aniline derivative.

Protocol 5: General Procedure for Friedel-Crafts Acylation via Protection

Step A: Protection (N-Acetylation)

-

React 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline with acetic anhydride in the presence of a mild base or a catalytic amount of acid to form the corresponding acetanilide.

-

Isolate and purify the N-acetylated compound.

Step B: Friedel-Crafts Acylation

-

Dissolve the N-acetylated compound in a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

Add the Lewis acid catalyst (e.g., AlCl₃, >2.0 equiv) at low temperature (e.g., 0 °C).

-

Slowly add the acylating agent (e.g., an acid chloride or anhydride).

-

Allow the reaction to proceed, monitoring by TLC.

-

Quench the reaction carefully by pouring it onto ice and acid.

-

Extract the product, wash, dry, and purify.

Step C: Deprotection (Hydrolysis)

-

Hydrolyze the resulting acylated acetanilide using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to remove the acetyl group and yield the final acylated aniline.

-

Isolate and purify the final product.

Conclusion

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a highly valuable and versatile building block for the synthesis of complex organic molecules. By judiciously choosing reagents and reaction conditions, chemists can selectively functionalize the C-Br bond, the N-H bond, or the aromatic ring. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate their research and development programs in medicinal chemistry and materials science.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [Link]

- BenchChem. (2025). Technical Support Center: Friedel-Crafts Reactions of Anilines. BenchChem.

-

Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28935-28939. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 14, 2026, from [Link]

-

S. K. T. How, et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 756-761. [Link]

-

Wikipedia. (2023, December 14). Buchwald–Hartwig amination. In Wikipedia. [Link]

-

Fagnou, K., & Lautens, M. (2003). Halide Effects in Rhodium-Catalyzed Additions of Aryl- and Alkenylboronic Acids to Aldehydes and Imines. Angewandte Chemie International Edition, 42(35), 4255-4258. [Link]

- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

-

Wikipedia. (2023, November 28). Suzuki reaction. In Wikipedia. [Link]

- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

- 1. tcichemicals.com [tcichemicals.com]